molecular formula C19H11Cl2NOS B11141530 3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11141530
M. Wt: 372.3 g/mol
InChI Key: WHARFQYXNVUTTR-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of chlorine atoms at the 3 and 6 positions, a naphthyl group at the nitrogen atom, and a carboxamide group at the 2 position of the benzothiophene ring

Preparation Methods

The synthesis of 3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor.

    Naphthyl Group Introduction: The naphthyl group can be introduced through a nucleophilic substitution reaction using naphthylamine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The carboxamide group can undergo coupling reactions with various electrophiles, leading to the formation of new amide derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials and chemicals with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    3,6-dichloro-N-(naphthalen-1-yl)pyridine-2-carboxamide: This compound has a pyridine ring instead of a benzothiophene ring, leading to differences in chemical reactivity and biological activity.

    3,6-dichloro-N-(phenyl)-1-benzothiophene-2-carboxamide: This compound has a phenyl group instead of a naphthyl group, which may affect its chemical and biological properties.

Properties

Molecular Formula

C19H11Cl2NOS

Molecular Weight

372.3 g/mol

IUPAC Name

3,6-dichloro-N-naphthalen-1-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H11Cl2NOS/c20-12-8-9-14-16(10-12)24-18(17(14)21)19(23)22-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H,22,23)

InChI Key

WHARFQYXNVUTTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

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